molecular formula C20H15ClN2O5 B5212507 N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5212507
M. Wt: 398.8 g/mol
InChI Key: FIPQVJZSBOICDG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-phenoxyaniline, undergoes nitration to introduce a nitro group at the ortho position, forming 2-nitrophenoxyaniline.

    Chlorination: The nitrated compound is then subjected to chlorination to introduce a chloro group at the para position, resulting in 5-chloro-2-nitrophenoxyaniline.

    Acetylation: The chlorinated compound is then reacted with acetic anhydride to form the acetamide derivative, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Reduction: Formation of N-(5-amino-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide.

    Substitution: Formation of N-(5-hydroxy-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-2-(2-aminophenoxy)acetamide
  • N-(5-chloro-2-phenoxyphenyl)-2-(2-hydroxyphenoxy)acetamide

Comparison:

  • N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity.
  • Similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c21-14-10-11-18(28-15-6-2-1-3-7-15)16(12-14)22-20(24)13-27-19-9-5-4-8-17(19)23(25)26/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQVJZSBOICDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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